Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Chemical Identity and Structural Analysis
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name, ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate , is derived from its bicyclic tetrahydroisoquinoline backbone. Key features include:
- Parent structure : 1,2,3,4-Tetrahydroisoquinoline, a fused bicyclic system comprising a benzene ring condensed with a piperidine ring.
- Substituents :
- Ethyl ester (–COOCH$$2$$CH$$3$$) at position 1.
- Methoxy (–OCH$$_3$$) groups at positions 6 and 7.
The numbering follows IUPAC rules, prioritizing the nitrogen atom in the piperidine ring as position 1.
Molecular Formula and Stereochemical Configuration
The molecular formula $$ \text{C}{14}\text{H}{19}\text{NO}_{4} $$ corresponds to a molar mass of 265.30 g/mol. Stereochemical considerations include:
- Chiral centers : Positions 1 and 3 of the tetrahydroisoquinoline ring are potential stereogenic centers. However, available literature does not specify enantiomeric purity, suggesting the compound may exist as a racemic mixture or possess undefined stereochemistry.
- Conformational flexibility : The piperidine ring adopts chair or boat conformations, influenced by steric interactions between the ethoxycarbonyl group and adjacent methoxy substituents.
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{14}\text{H}{19}\text{NO}_{4} $$ | |
| Molecular weight | 265.30 g/mol | |
| CAS Registry Number | 41993-68-4 |
X-ray Crystallographic Data and Conformational Analysis
While direct X-ray crystallographic data for this compound is unavailable, insights are drawn from structurally related tetrahydroisoquinoline derivatives:
- Fused-ring planarity : In analogous compounds (e.g., ethyl 4-methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate), the bicyclic system exhibits near-planarity, with root-mean-square deviations of 0.0408 Å.
- Intermolecular interactions : Hydrogen bonding between the ester carbonyl and amine groups stabilizes dimeric configurations in crystals.
- Computational models : PubChem’s 3D conformer data predicts a predominant chair conformation for the piperidine ring, minimizing steric clash between substituents.
Comparative Structural Analogues in the Tetrahydroisoquinoline Family
Key analogues and their structural distinctions:
Table 2: Comparative Structural Analogues
- Electronic effects : Methoxy groups enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.
- Steric bulk : Ethyl esters at position 1 introduce steric hindrance, potentially affecting binding interactions in biological systems compared to smaller substituents.
Properties
IUPAC Name |
ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)13-10-8-12(18-3)11(17-2)7-9(10)5-6-15-13/h7-8,13,15H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAWRVKFFVLAKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC(=C(C=C2CCN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539794 | |
| Record name | Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41993-68-4 | |
| Record name | Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry: It serves as a building block for the synthesis of natural products and synthetic pharmaceuticals. Its derivatives have shown biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer properties.
Biology: The compound and its derivatives are used in biological studies to understand their interactions with various biomolecules and pathways.
Industry: It is utilized in the chemical industry for the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism by which Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Modifications
Table 1: Structural Features of Selected Tetrahydroisoquinoline Derivatives
Physicochemical Properties
- Solubility : The hydrochloride salt of the 1-isopropyl derivative exhibits higher aqueous solubility compared to the ethyl ester form .
- Crystallinity: Derivatives like ethyl 2-(2,4,6-trimethylbenzoyl)-tetrahydroisoquinoline-1-carboxylate demonstrate high crystallinity (HRMS-confirmed) .
- Thermal Stability : Melting points vary; e.g., 1-isopropyl derivatives melt at 95% purity , while acylated variants remain stable as oils or solids .
Key Research Findings
- Stereoselectivity: Chiral aminoacetaldehyde acetals in Petasis reactions control diastereoselectivity, yielding >90% ee in target compounds .
- Structural Impact :
- Synthetic Efficiency: Pomeranz–Fritsch–Bobbitt cyclization remains a robust method for tetrahydroisoquinoline core formation .
Biological Activity
Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (ETIQ) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, pharmacological effects, and potential therapeutic applications based on recent research findings.
ETIQ is synthesized from 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through esterification. The molecular formula of ETIQ is C14H19NO4 with a molar mass of 265.3 g/mol . The compound exhibits characteristics typical of isoquinoline derivatives, which are known for their varied biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ETIQ and its derivatives. For instance, a series of novel tetrahydroisoquinoline analogues were evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT). Among these compounds, some exhibited over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l showed promising inhibition rates of 74.82% and 72.58%, respectively .
Cardioprotective Effects
Research has demonstrated that ETIQ has cardioprotective properties. A study investigated its effects on Na+/Ca2+-exchange in cardiomyocytes. The results indicated that ETIQ enhances contractile activity in rat heart papillary muscles at concentrations ranging from 5 μM to 100 μM. This positive inotropic effect was attributed to modulation of calcium exchange mechanisms in cardiac cells .
Structure-Activity Relationship (SAR)
The biological activity of ETIQ can be closely linked to its structural features. A preliminary SAR analysis indicated that modifications to the tetrahydroisoquinoline structure can significantly influence its inhibitory effects against HIV-1 RT. Compounds with specific substituents demonstrated enhanced potency compared to others lacking these modifications .
Table of Biological Activities
| Compound | Activity Type | Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| ETIQ | HIV-1 RT Inhibition | 74.82 | 100 |
| ETIQ | HIV-1 RT Inhibition | 72.58 | 100 |
| F-36 | Cardioprotective Effect | Positive Inotropic Effect | 5 - 100 |
Case Studies
Two notable case studies highlight the efficacy of ETIQ in biological systems:
- HIV-1 Reverse Transcriptase Inhibition : In vitro studies showed that certain derivatives of ETIQ significantly inhibited HIV-1 RT, suggesting potential as antiviral agents.
- Cardiomyocyte Function : Experiments demonstrated that ETIQ modulates Na+/Ca2+-exchange in rat cardiac tissue, leading to improved contractility and suggesting a mechanism for its cardioprotective effects.
Preparation Methods
Synthetic Route Description
This method involves a two-step sequence:
Step 1: Petasis Reaction
A chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol reacts with 3,4-dimethoxyphenylboronic acid and glyoxylic acid to form a chiral oxazinone intermediate. This intermediate features an acetal moiety essential for stereoselectivity.Step 2: Pomeranz–Fritsch–Bobbitt Cyclization
The oxazinone intermediate undergoes acid-catalyzed cyclization in 20% HCl at room temperature under argon for 72 hours, leading to the formation of a tetrahydroisoquinoline-1-carboxylic acid. Subsequent catalytic hydrogenation (10% Pd-C, H2 atmosphere) reduces the intermediate to the desired tetrahydroisoquinoline acid.Step 3: Esterification
The crude acid is neutralized with ammonium hydroxide and purified by recrystallization from ethanol/water to yield the ethyl ester form, Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Time/Temperature | Yield (%) |
|---|---|---|---|
| Petasis Reaction | Chiral aminoacetaldehyde acetal, boronic acid, glyoxylic acid | Not specified | High (not quantified) |
| Pomeranz–Fritsch–Bobbitt Cyclization | 20% HCl, argon atmosphere, darkness | 72 h, room temperature | Quantitative (crude acid) |
| Hydrogenation | 10% Pd-C, H2 balloon | 24 h, room temperature | Quantitative (crude acid) |
| Esterification & Purification | 25% ammonium hydroxide, ethanol/water | Room temperature | Pure crystalline product obtained |
The final product shows specific optical rotation [α]D –59.5 (c = 0.39, H2O), indicating enantiomeric purity and stereoselectivity of the synthesis.
Alternative Preparation Methods
Direct Esterification from Carboxylic Acid
While the Petasis/Pomeranz–Fritsch–Bobbitt method primarily yields the acid, direct esterification can be performed by refluxing the acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to obtain the ethyl ester. This method is standard in organic synthesis but requires prior synthesis or isolation of the acid intermediate.
Related Synthetic Routes
Other synthetic approaches include:
Mono N-alkylation of bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) derivatives via condensation with aldehydes followed by reduction with sodium cyanoborohydride, which can be adapted for structural modifications but are less direct for preparing the ethyl ester of the monomeric compound.
Synthesis of related derivatives such as Ethyl 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves further functionalization steps on the tetrahydroisoquinoline core after cyclization and esterification.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Petasis Reaction + Pomeranz–Fritsch–Bobbitt Cyclization | Formation of chiral oxazinone intermediate; acid cyclization; hydrogenation; esterification | High stereoselectivity; well-documented; yields enantiomerically pure product | Multi-step; requires careful control of conditions |
| Direct Esterification of Acid | Acid + ethanol + acid catalyst reflux | Simple; straightforward | Requires prior acid synthesis; possible side reactions |
| N-Alkylation of bis-tetrahydroisoquinoline | Condensation with aldehydes + reduction with NaBH3CN | Versatile for derivatives | Indirect; not specific for ethyl ester synthesis |
Research Findings and Notes
The Petasis/Pomeranz–Fritsch–Bobbitt method is regarded as a classical and reliable approach to synthesize chiral tetrahydroisoquinoline derivatives, including this compound, with good stereochemical control.
The use of chiral aminoacetaldehyde acetals derived from natural amino alcohols (e.g., (R)-phenylglycinol) is critical for diastereoselective synthesis, enabling access to enantiomerically enriched products.
Hydrogenation under mild conditions (10% Pd-C, H2 balloon) effectively reduces intermediates without racemization.
Purification via ammonium hydroxide treatment and recrystallization ensures isolation of pure crystalline ethyl ester.
Alternative methods such as chemoenzymatic kinetic resolution and biocatalytic deracemization have been reported for related compounds but are less common for direct preparation of the ethyl ester.
Q & A
Q. What are the common synthetic routes for Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, and how do they differ in methodology?
Methodological Answer: Two primary synthetic strategies are widely used:
- Petasis Reaction/Pomeranz–Fritsch–Bobbitt (PFB) Cyclization : The Petasis reaction generates a morpholinone intermediate, which undergoes PFB cyclization to form the tetrahydroisoquinoline core. This method is advantageous for diastereoselective synthesis but may require optimization of reaction conditions (e.g., solvent, temperature) to minimize byproducts .
- Enzymatic Dynamic Kinetic Resolution (DKR) : Using lipases like CAL-B or subtilisin Carlsberg, enantioselective hydrolysis of racemic ethyl esters in NH4OAc buffer (pH 8.5) achieves high enantiopurity (92–98% ee) and yields (85–92%). This method is critical for obtaining chiral intermediates for pharmacological studies .
Q. How is X-ray crystallography utilized to determine the molecular structure of this compound, and what software tools are typically employed?
Methodological Answer: X-ray crystallography involves:
Crystal Growth : Slow evaporation from ethanol/water solutions yields suitable crystals .
Data Collection : Diffraction data are collected using synchrotron or in-house sources.
Structure Solution/Refinement :
- SHELX Suite : SHELXD for phase problem resolution, SHELXL for refinement. Hydrogen atoms are placed geometrically, and non-classical H-bonds (e.g., C–H⋯O) are analyzed to stabilize molecular geometry .
- OLEX2 : Integrates visualization, refinement, and analysis, particularly useful for handling poor-quality data (e.g., high Rint values) via iterative model adjustment .
Challenges : Poor diffraction quality (e.g., Rint > 0.10) may require data merging or alternative refinement protocols .
Q. What preliminary pharmacological screening approaches are recommended for assessing the bioactivity of this tetrahydroisoquinoline derivative?
Methodological Answer:
- In Vivo Antiproliferative Assays : Administer doses (e.g., 10–25 mg/kg) to DMH-induced colorectal carcinoma (CRC) models in Wistar rats, followed by histopathological and tumor burden analysis .
- Ion Channel Modulation : Electrophysiological assays (e.g., patch-clamp) evaluate "funny" If current inhibition in tachycardia-induced models, as seen with YM758 derivatives .
Advanced Research Questions
Q. What strategies are effective in resolving diastereoselectivity issues during the synthesis of chiral tetrahydroisoquinoline derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use morpholinone intermediates (e.g., N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one) to control stereochemistry during PFB cyclization .
- Enzymatic Resolution : CAL-B-catalyzed hydrolysis selectively retains the desired enantiomer, achieving >90% ee. Optimize solvent systems (e.g., aqueous/organic biphasic) to enhance enzyme activity .
Q. How should researchers address contradictions in crystallographic data, such as high Rint values or poor diffraction quality, when refining the structure?
Methodological Answer:
- Data Merging : Combine multiple datasets to improve completeness, as implemented in for ambiguous structures .
- Software-Specific Refinement : In OLEX2, use the "SQUEEZE" function to model disordered solvent molecules or adjust weighting schemes in SHELXL to mitigate high Rint values .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetries or H-bonding networks .
Q. What advanced pharmacological mechanisms have been explored for derivatives of this compound, such as ion channel modulation or antiproliferative effects?
Methodological Answer:
- If Channel Inhibition : Derivatives like YM758 bind to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, reducing heart rate in tachycardia models. PK/PD studies in beagle dogs guide dose optimization .
- Antiproliferative Pathways : Tetrahydroisoquinoline-3-carboxylic acid derivatives induce apoptosis in CRC models via ROS-mediated mitochondrial dysfunction. Transcriptomic profiling (RNA-seq) identifies downstream targets like Bcl-2 family proteins .
Q. What methodologies enable the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline derivatives from this compound via reactions with nitrilimines?
Methodological Answer:
- Cycloaddition Reactions : React ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate with hydrazonoyl halides (e.g., Ar–N=N–X) in THF to form pyrrolo-isoquinoline hybrids. Monitor reaction progress via TLC and characterize products using MS and ¹H NMR .
- Optimization : Adjust stoichiometry (1:1.2 ratio of tetrahydroisoquinoline to nitrilimine) and temperature (60–80°C) to maximize yield (>70%) .
Q. Tables
Q. Table 1. Key Crystallographic Parameters for Ethyl 6,7-Dimethoxy Derivatives
| Parameter | Value () |
|---|---|
| Space Group | P2₁/c |
| Dihedral Angle | 68.97° (pyrrolyl vs. quinoline) |
| Rint | 0.11 |
| H-Bonds | C7–H7⋯O4, C8–H8⋯O3 |
Q. Table 2. Pharmacological Profiles of Derivatives
| Derivative | Target/Mechanism | Model System | Outcome |
|---|---|---|---|
| YM758 | If Channel Inhibition | Beagle dogs | HR reduction ≥20% |
| M1 (CRC study) | ROS-mediated Apoptosis | Wistar rats | Tumor burden ↓40% |
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
